molecular formula C23H26F3N5O B2653793 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole CAS No. 2034494-74-9

2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole

Cat. No. B2653793
CAS RN: 2034494-74-9
M. Wt: 445.49
InChI Key: AMHBEUJORHZLFX-UHFFFAOYSA-N
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Description

2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C23H26F3N5O and its molecular weight is 445.49. The purity is usually 95%.
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Scientific Research Applications

1. Metabolism and Pharmacokinetics

  • Study Focus : Flumatinib, a tyrosine kinase inhibitor with a similar structure to the specified compound, has been examined for its metabolism in chronic myelogenous leukemia patients. Key metabolic pathways in humans after oral administration were identified, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase I and II metabolites detected in plasma, urine, and feces. This study provides insights into the metabolism of structurally related compounds in clinical settings (Gong et al., 2010).

2. Chemical Synthesis Techniques

  • Study Focus : Research on the synthesis of azolyl piperidines, which are structurally related to the queried compound, highlights a method for preparing such compounds via arylation of azoles with bromopyridines. This provides a framework for synthesizing related compounds in the lab (Shevchuk et al., 2012).

3. Antifungal Activity

  • Study Focus : Novel 1,2,4-triazole derivatives, containing structures similar to the queried compound, were synthesized and evaluated for antifungal activities. This study demonstrates the potential of such compounds in the development of new antifungal agents (Bai et al., 2020).

4. Computational and Theoretical Studies

  • Study Focus : Computational methods were applied to study the molecular structures and tautomerism of triazole derivatives, relevant to the queried compound. These studies can be instrumental in predicting the properties and reactivity of similar compounds (Zhang et al., 2019).

5. Drug Delivery Applications

  • Study Focus : Research on encapsulation of lipophilic derivatives in water-soluble metalla-cages, including compounds structurally related to the queried compound, highlights innovative drug delivery methods. This could be pivotal for improving the bioavailability and targeting of similar compounds (Mattsson et al., 2010).

properties

IUPAC Name

2-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N5O/c24-23(25,26)20-6-3-7-21(28-20)31-14-12-30(13-15-31)17-8-10-29(11-9-17)16-22-27-18-4-1-2-5-19(18)32-22/h1-7,17H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHBEUJORHZLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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